Autogramin-2
Overview
Description
Autogramin-2 is a potent inhibitor of autophagy, a cellular process that degrades and recycles cellular components. It effectively inhibits autophagy induced by starvation and mTORC1 inhibition (Rapamycin) with IC50 values of 0.27 μM and 0.14 μM, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Autogramin-2, chemically known as tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as recrystallization and chromatography. The final product is typically stored as a solid at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Autogramin-2 undergoes various chemical reactions, including nucleophilic substitution and oxidation. It is known to react with nucleophiles such as amines and thiols, forming stable adducts. The compound also undergoes oxidation reactions, leading to the formation of sulfoxides and sulfones .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like DMSO and acetonitrile, as well as oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of this compound include its oxidized derivatives, such as sulfoxides and sulfones. These products retain the core structure of the compound but exhibit different chemical properties .
Scientific Research Applications
Autogramin-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study autophagy and related cellular processes.
Biology: Researchers use this compound to investigate the role of autophagy in various biological systems, including its impact on cell survival and death.
Medicine: The compound is being explored for its potential therapeutic applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting autophagy pathways
Mechanism of Action
Autogramin-2 exerts its effects by selectively targeting the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). It competes with cholesterol binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity. This inhibition disrupts the formation of autophagosomes, the cellular structures responsible for autophagy, leading to the suppression of the autophagic process .
Comparison with Similar Compounds
Similar Compounds
Autogramin-1: Another autophagy inhibitor that blocks cholesterol accumulation at autophagosomes and lysosomes.
Rapamycin: An mTORC1 inhibitor that induces autophagy but has a different mechanism of action compared to Autogramin-2.
Chloroquine: A lysosomotropic agent that inhibits autophagy by preventing the fusion of autophagosomes with lysosomes
Uniqueness of this compound
This compound is unique in its ability to selectively inhibit the cholesterol transfer protein GRAMD1A, making it a valuable tool for studying the role of cholesterol in autophagy. Its high potency and specificity distinguish it from other autophagy inhibitors, providing researchers with a powerful compound to dissect the molecular mechanisms underlying autophagy .
Properties
IUPAC Name |
tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFNXURLSDVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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